molecular formula C24H26N2O6S B3619054 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B3619054
M. Wt: 470.5 g/mol
InChI Key: MAIALDBKANGQBY-UHFFFAOYSA-N
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Description

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups and sulfonyl aniline derivatives. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Sulfonyl Aniline Derivative: This step involves the reaction of 4-methoxyaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonyl aniline intermediate.

    Acylation Reaction: The sulfonyl aniline intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and methoxy groups play a crucial role in binding to active sites, modulating the activity of target proteins, and influencing biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenyl 2-methyl-3-nitrobenzoate
  • Sodium (4-methoxyphenyl)methanesulfinate
  • 4-methoxyphenyl methyl sulfone

Uniqueness

Compared to similar compounds, 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its combination of methoxy and sulfonyl aniline groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-30-19-12-14-20(15-13-19)33(28,29)26(21-9-5-7-11-23(21)32-3)17-24(27)25-16-18-8-4-6-10-22(18)31-2/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIALDBKANGQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2OC)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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